REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH:8][S:9]([C:12]2[CH:17]=[CH:16][C:15]([NH:18]C(=O)C)=[CH:14][CH:13]=2)(=[O:11])=[O:10])[CH:5]=[C:4]([Cl:22])[N:3]=1>[OH-].[Na+]>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([S:9]([NH:8][C:6]2[CH:5]=[C:4]([Cl:22])[N:3]=[C:2]([NH2:1])[N:7]=2)(=[O:11])=[O:10])=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide
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Quantity
|
0.885 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)NS(=O)(=O)C1=CC=C(C=C1)NC(C)=O)Cl
|
Name
|
|
Quantity
|
31 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
the remaining ethyl acetate was distilled off on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the precipitate which separated
|
Type
|
FILTRATION
|
Details
|
was filtered off under suction
|
Type
|
CUSTOM
|
Details
|
After drying there
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=NC(=NC(=C1)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |